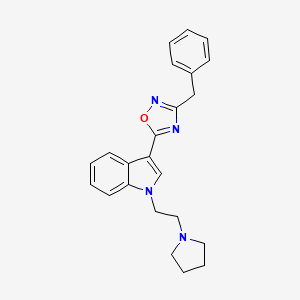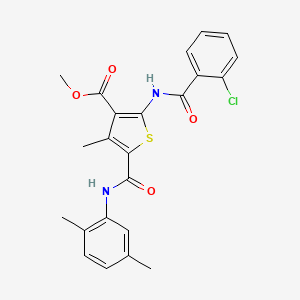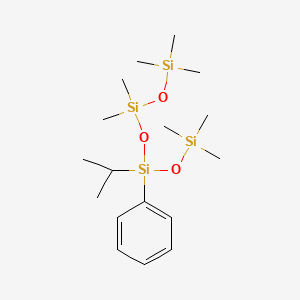
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl azide.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The fluorine atoms increase the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.
Comparación Con Compuestos Similares
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol: This compound is similar in structure but lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: This compound has a similar fluorinated backbone but contains a sulfonyl fluoride group instead of a methanesulfonate group.
Uniqueness: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is unique due to its combination of high reactivity and stability. The presence of multiple fluorine atoms provides exceptional thermal and chemical stability, while the methanesulfonate group allows for versatile chemical modifications.
Propiedades
Número CAS |
188534-35-2 |
|---|---|
Fórmula molecular |
C7H5F11O3S |
Peso molecular |
378.16 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl methanesulfonate |
InChI |
InChI=1S/C7H5F11O3S/c1-22(19,20)21-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
Clave InChI |
BRGXVFJOTDAMDP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)





![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


